2-Bromo-1H-imidazole-5-carboxylic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Scientific Research Applications
Automated Synthesis of Heterocycles
Research by Herath et al. (2010) demonstrated the automated continuous flow synthesis of imidazo[1,2-a] heterocycles, showing significant advances in the synthesis of highly functionalized compounds. This methodology was applied to produce a Mur ligase inhibitor, indicating its potential in pharmaceutical synthesis and the efficiency of continuous flow processes in chemical manufacturing Herath, Dahl, & Cosford, 2010.
Advancements in CO2 Capture
Bates et al. (2002) introduced a task-specific ionic liquid formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, showcasing its application in CO2 capture. This ionic liquid efficiently sequesters CO2 as a carbamate salt, highlighting its potential in addressing environmental concerns related to carbon emissions Bates, Mayton, Ntai, & Davis, 2002.
Proton Conduction in Supramolecules
Chen et al. (2018) reported on two water-stable 3D supramolecular complexes utilizing a multifunctional organic ligand, which were synthesized and characterized for their proton conduction properties. The study demonstrated high conductivity values under specific conditions, suggesting these complexes' relevance in fuel cell technology and materials science Chen, Zhao, Yu, Li, Feng, & Li, 2018.
Catalysts for Homogeneous Catalysis
César, Bellemin-Laponnaz, & Gade (2002) developed a modular approach to a new class of C−N donor ligands for homogeneous catalysis by coupling oxazolines and N-heterocyclic carbenes. This research opens new avenues in the development of catalysts for chemical reactions, particularly in the synthesis of complex organic compounds César, Bellemin-Laponnaz, & Gade, 2002.
Green Synthesis Approaches
Vekariya et al. (2017) explored the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives, showcasing an environmentally friendly methodology for synthesizing compounds with potential antimicrobial, antimalarial, and antitubercular activities. This study emphasizes the importance of developing sustainable and efficient synthetic methods in medicinal chemistry Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017.
Mechanism of Action
The mechanism of action of imidazoles can vary depending on the specific compound and its biological target . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazoles have become an important synthon in the development of new drugs . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Properties
IUPAC Name |
2-bromo-1H-imidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRYZNDATMPIAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.